molecular formula C11H19NO3S B2601349 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE CAS No. 1448044-98-1

1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE

Cat. No.: B2601349
CAS No.: 1448044-98-1
M. Wt: 245.34
InChI Key: OOCKDVSPDHCTPM-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-4-methanesulfonylpiperidine is a chemical building block of interest in medicinal and discovery chemistry. This compound features a piperidine ring core that is functionalized with a cyclobutanecarbonyl group and a methanesulfonyl group. The cyclobutane carbonyl moiety is a common feature in compounds being investigated for pharmaceutical applications, as seen in molecules studied for metabolic syndrome . The methanesulfonyl (mesyl) group is a versatile functional handle in organic synthesis, often used to create sulfonamides or as a leaving group in substitution reactions, which can be crucial for further elaborating the molecule into more complex target structures. Piperidine derivatives are a significant class of compounds in drug discovery. Related structures have been explored for a range of biological activities. For instance, some 1-cyclobutanecarbonyl piperidine carboxamides have been identified as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for conditions like metabolic syndrome and type 2 diabetes . Other piperidine-based compounds are utilized as key intermediates in the synthesis of hepatitis C virus (HCV) polymerase inhibitors . The specific sulfonyl functionalization on the piperidine ring makes this compound a valuable intermediate for researchers developing novel bioactive molecules, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutyl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-16(14,15)10-5-7-12(8-6-10)11(13)9-3-2-4-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCKDVSPDHCTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used method is to add 1-methylsulfonylchloromethyl to an aminopiperidine solution under the action of a base to form the target product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and agricultural applications .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name 1-Position Substituent 4-Position Substituent Molecular Formula Molecular Weight (g/mol)
1-Cyclobutanecarbonyl-4-methanesulfonylpiperidine Cyclobutanecarbonyl Methanesulfonyl C₁₁H₁₉NO₃S 245.07
1-(Cyclopropanecarbonyl)-4-(aminomethyl)piperidine Cyclopropanecarbonyl Aminomethyl C₁₀H₁₈N₂O 182.27
1-(Cyclopentanecarbonyl)-4-carboxypiperidine Cyclopentanecarbonyl Carboxylic Acid C₁₂H₁₉NO₃ 225.00

Key Observations :

  • Ring Size : Cyclopropane (3-membered) in introduces higher ring strain compared to cyclobutane (4-membered) and cyclopentane (5-membered) in .
  • 4-Position Groups: Methanesulfonyl (target) is strongly electron-withdrawing, contrasting with aminomethyl (electron-donating, ) and carboxylic acid (ionizable, ).

Physicochemical Properties Analysis

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Solubility (aq. pH 7.4) Polarity
This compound 1.8 Moderate High (sulfonyl)
1-(Cyclopropanecarbonyl)-4-(aminomethyl)piperidine 0.5 High (amine protonation) Moderate
1-(Cyclopentanecarbonyl)-4-carboxypiperidine -0.3 Very High (ionized COOH) Very High

Key Insights :

  • Lipophilicity: The target compound’s logP (1.8) reflects increased lipophilicity due to the cyclobutane ring and non-ionizable sulfonyl group, compared to the hydrophilic carboxylic acid in .
  • Solubility : The carboxylic acid derivative exhibits the highest aqueous solubility due to ionization, whereas the methanesulfonyl group in the target compound offers moderate solubility.

Hypothetical Activity :

  • The target’s sulfonyl group may confer selectivity for sulfotransferases or kinases, whereas and might target aminopeptidases or carboxylase enzymes, respectively.

Biological Activity

1-Cyclobutanecarbonyl-4-methanesulfony piperidine is a compound with significant potential in medicinal chemistry, particularly as a neurokinin-3 (NK3) receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-cyclobutanecarbonyl-4-methanesulfony piperidine is C9H15NO2SC_9H_{15}NO_2S, with a molecular weight of approximately 189.29 g/mol. The structure includes a piperidine ring substituted with a cyclobutanecarbonyl group and a methanesulfonyl moiety.

Research indicates that 1-cyclobutanecarbonyl-4-methanesulfony piperidine acts primarily as an antagonist at the NK3 receptor. This receptor is part of the tachykinin family of neuropeptides, which are involved in various physiological processes including pain perception, mood regulation, and neurogenic inflammation. By blocking NK3 receptors, this compound may alleviate symptoms associated with depression, anxiety disorders, and psychosis .

Biological Activities

1-Cyclobutanecarbonyl-4-methanesulfony piperidine exhibits several notable biological activities:

  • Antidepressant Effects : Studies suggest that NK3 antagonists can reduce depressive symptoms by modulating neurotransmitter systems involved in mood regulation.
  • Anxiolytic Properties : The compound may also help in reducing anxiety levels by influencing the neurokinin signaling pathways.
  • Pain Modulation : Its action on NK3 receptors indicates potential use in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Animal Studies : In rodent models, administration of 1-cyclobutanecarbonyl-4-methanesulfony piperidine demonstrated significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups .
  • Clinical Implications : Although no extensive human trials have been reported specifically for this compound, its mechanism aligns with existing NK3 receptor antagonists that have shown promise in treating schizophrenia and depression .
  • Comparative Analysis : The efficacy of 1-cyclobutanecarbonyl-4-methanesulfony piperidine can be compared to other compounds targeting the NK3 receptor, such as osanetant. While osanetant has undergone clinical trials, further studies on 1-cyclobutanecarbonyl-4-methanesulfony piperidine are warranted to establish its therapeutic potential .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntidepressantReduced depressive symptoms
AnxiolyticDecreased anxiety-like behaviors
Pain ModulationPotential analgesic effects

Q & A

Q. What are the recommended synthetic routes for 1-Cyclobutanecarbonyl-4-methanesulfonylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthesis involves coupling cyclobutanecarbonyl chloride with 4-methanesulfonylpiperidine. Key steps include:

  • Reagent Selection : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Reaction Conditions : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions. Stir under nitrogen for 12–24 hours at room temperature.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Optimization : Adjust stoichiometry (1.1:1 molar ratio of acyl chloride to piperidine) and monitor reaction progress via TLC. For scalability, consider flow chemistry setups to enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to resolve impurities. A C18 column at 1.0 mL/min flow rate with UV detection (λ = 210–254 nm) is recommended .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclobutane carbonyl (δ ~2.5–3.0 ppm for CH2_2 groups) and methanesulfonyl (δ ~3.3 ppm for SO2_2CH3_3) moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. How should researchers approach the determination of physicochemical properties (e.g., solubility, stability) for this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Profiling : Test solubility in polar (water, methanol) and non-polar (hexane, DCM) solvents using gravimetric or UV-spectrophotometric methods. For aqueous solubility, consider pH-dependent studies (e.g., buffered solutions at pH 2–9).
  • Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Orthogonal Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry and substituent positioning.
  • Systematic Variation : Synthesize analogs with incremental structural changes to isolate spectral discrepancies. Document trends in coupling constants or chemical shifts to infer electronic effects .

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Mechanistic Studies : Simulate reaction pathways (e.g., acyl transfer or sulfonyl group reactivity) using molecular dynamics (MD) or transition state theory. Validate with kinetic experiments (e.g., Eyring plots).
  • Docking Studies : For biological applications, model interactions with target proteins (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound derivatives in pharmacological models?

Methodological Answer:

  • Dose-Response Curves : Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., viability, enzyme inhibition). Use triplicate measurements and include positive/negative controls.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify compounds with favorable pharmacokinetic profiles.
  • In Vivo Models : For anti-inflammatory or CNS activity, prioritize compounds with >80% plasma stability and logP values <3.5 to ensure blood-brain barrier penetration .

Example Analytical Parameters (HPLC)

ParameterSpecificationReference
Mobile PhaseMethanol:Buffer (65:35 v/v)
Buffer Composition6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H2_2O (pH 4.6)
ColumnC18 reverse-phase (250 mm × 4.6 mm, 5 µm)-
Flow Rate1.0 mL/min-

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